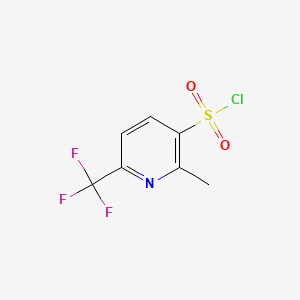

2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride

Description

BenchChem offers high-quality 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S/c1-4-5(15(8,13)14)2-3-6(12-4)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCNLCKWRCXBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride

Introduction: The Strategic Importance of a Versatile Building Block

2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is a key heterocyclic building block in modern medicinal and agrochemical research. Its strategic importance lies in the unique combination of a pyridine scaffold, a trifluoromethyl group, and a reactive sulfonyl chloride moiety. The trifluoromethyl group is a well-established bioisostere for a methyl group, offering enhanced metabolic stability, increased lipophilicity, and altered electronic properties, which can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] The sulfonyl chloride functional group serves as a versatile handle for the introduction of a sulfonamide linkage, a privileged motif in a wide array of therapeutic agents.[3]

This guide provides a comprehensive overview of the synthetic strategy for 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride, delving into the mechanistic rationale behind the chosen route and offering a detailed, field-proven protocol for its preparation. The target audience for this document includes researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of this synthesis.

Retrosynthetic Analysis and Strategic Considerations

The most logical and convergent synthetic approach to 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride involves a Sandmeyer-type reaction starting from the readily available precursor, 2-Methyl-6-(trifluoromethyl)pyridin-3-amine. This strategy is predicated on the well-established transformation of an aromatic amine to a diazonium salt, which is then subsequently displaced by a sulfonyl chloride group.

Caption: Retrosynthetic analysis of the target molecule.

The key advantages of this approach are:

-

High Convergence: The synthesis is accomplished in a single, high-yielding transformation from a commercially available starting material.

-

Proven Reliability: The Sandmeyer reaction is a robust and well-documented method for the introduction of a wide range of functional groups onto aromatic rings.[4]

-

Operational Simplicity: The reaction can be performed in standard laboratory glassware without the need for specialized equipment.

Mechanistic Insights: The Journey from Amine to Sulfonyl Chloride

The synthesis proceeds through two key stages: diazotization of the starting amine followed by the Sandmeyer-type chlorosulfonylation.

-

Diazotization: The primary aromatic amine, 2-Methyl-6-(trifluoromethyl)pyridin-3-amine, is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[5][6] The reaction proceeds through the formation of a nitrosonium ion (NO⁺), which acts as the electrophile and attacks the lone pair of the amino group. A series of proton transfers and elimination of water generates the highly reactive diazonium salt.

-

Sandmeyer Chlorosulfonylation: The generated diazonium salt is then introduced into a solution containing sulfur dioxide (SO₂) and a copper(II) chloride (CuCl₂) catalyst.[7][8] The copper catalyst is crucial for the single-electron transfer (SET) mechanism that initiates the radical process. The diazonium salt is reduced by Cu(I) (generated in situ from Cu(II)) to form an aryl radical, with the concomitant loss of nitrogen gas. This aryl radical then reacts with sulfur dioxide to form an arylsulfonyl radical. Subsequent reaction with chloride, likely from the copper salt, and further oxidation steps lead to the final product, 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride.

Caption: Overall synthetic transformation.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for robustness and reproducibility.

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Supplier Recommendation |

| 2-Methyl-6-(trifluoromethyl)pyridin-3-amine | 231281-22-8 | C₇H₇F₃N₂ | 176.14 | Commercially available |

| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | ACS grade or higher |

| Hydrochloric Acid (concentrated, 37%) | 7647-01-0 | HCl | 36.46 | ACS grade or higher |

| Sulfur Dioxide (in a suitable solvent or gas) | 7446-09-5 | SO₂ | 64.07 | Lecture bottle or solution |

| Copper(II) Chloride | 7447-39-4 | CuCl₂ | 134.45 | ACS grade or higher |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous |

| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃ (aq) | N/A | Laboratory prepared |

| Brine (Saturated Sodium Chloride Solution) | N/A | NaCl (aq) | N/A | Laboratory prepared |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | ACS grade or higher |

Step-by-Step Procedure:

-

Diazotization:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-Methyl-6-(trifluoromethyl)pyridin-3-amine (1.0 eq).

-

Add concentrated hydrochloric acid (3.0 eq) and water, and cool the mixture to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the stirred amine solution, maintaining the internal temperature below 5 °C.

-

After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The completion of diazotization can be monitored by testing with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid or by bubbling SO₂ gas through the solvent) and add copper(II) chloride (0.1 eq).

-

Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride mixture with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice-water and extract with dichloromethane (3 x ).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) or by distillation under reduced pressure.

-

Safety Considerations:

-

Diazonium salts are potentially explosive, especially when dry. Always keep them in solution and at low temperatures.

-

The reaction evolves nitrogen gas and should be performed in a well-ventilated fume hood.

-

Sulfur dioxide is a toxic and corrosive gas. Handle with appropriate safety precautions.

-

Concentrated hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion: A Gateway to Novel Chemical Entities

The synthesis of 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride via the Sandmeyer reaction is a reliable and efficient method for accessing this valuable building block. The procedure outlined in this guide, grounded in established chemical principles, provides a clear pathway for its preparation on a laboratory scale. The strategic application of this intermediate will undoubtedly continue to fuel the discovery and development of new and improved pharmaceutical and agrochemical agents.

References

-

Shimizu, T., & Nakajima, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 255–270. Retrieved from [Link]

- Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

-

Eureka. (n.d.). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Retrieved from [Link]

- Google Patents. (1994). EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids.

-

PrepChem.com. (n.d.). Synthesis of pyridine-3-sulfonic acid. Retrieved from [Link]

-

ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

- Google Patents. (2015). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.

-

European Patent Office. (2018). EP 2963019 B1 - METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. Retrieved from [Link]

- Google Patents. (2016). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.

-

Pipzine Chemicals. (n.d.). 6-(Trifluoromethyl)pyridine-3-sulfonyl Chloride Supplier & Manufacturer. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- Google Patents. (2015). EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates.

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

- Google Patents. (1993). EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

ACS Publications. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Scientific Update. (2021). Pyrylium salts- kryptonite for the Sandmeyer reaction?. Retrieved from [Link]

-

European Patent Office. (1982). EP 0003656 B1 - Process for the diazotisation of amines. Retrieved from [Link]

-

NIH. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 6-(Trifluoromethyl)pyridine-3-sulfonyl Chloride Supplier & Manufacturer | Properties, Safety Data, Uses & Price – Buy High-Purity Chemicals China [pipzine-chem.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Diazotisation [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride

[1][2][3]

Executive Summary

2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride (CAS 1257535-05-9 ) is a specialized heterocyclic building block widely utilized in medicinal chemistry and agrochemical synthesis.[1][2][3][4][5] Distinguished by its highly functionalized pyridine core, this compound integrates a lipophilic trifluoromethyl group (

This guide provides a comprehensive technical analysis of the compound, including its physiochemical profile, validated synthesis protocols, reactivity mechanisms, and safety standards.

Chemical Identity & Properties

Nomenclature & Identifiers

| Property | Detail |

| Chemical Name | 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride |

| CAS Number | 1257535-05-9 |

| Molecular Formula | |

| Molecular Weight | 259.63 g/mol |

| SMILES | CC1=C(S(Cl)(=O)=O)C=CC(C(F)(F)F)=N1 |

| Appearance | White to off-white corrosive solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with water/alcohols |

Structural Significance

The molecule's utility stems from three distinct structural zones:

-

The Electrophile (

): Located at the C3 position, it is highly susceptible to nucleophilic attack by amines, alcohols, and thiols, facilitating the rapid formation of sulfonamides and sulfonates. -

The Lipophilic Anchor (

): At C6, the trifluoromethyl group enhances membrane permeability and metabolic resistance against oxidative metabolism (blocking the typical labile positions on the pyridine ring). -

The Steric Modulator (

): The C2 methyl group provides steric bulk that can lock the conformation of the resulting drug molecule, potentially improving binding selectivity.[5]

Synthesis & Reactivity Profile[7]

Synthesis Pathway

While commercial supplies are available, the industrial synthesis typically proceeds via the chlorosulfonation of the parent pyridine or the oxidation of a thiol precursor.

Mechanism:

-

Sulfonation: Treatment with oleum (

) or chlorosulfonic acid ( -

Chlorination: If sulfonic acid is the intermediate, it is converted to the chloride using thionyl chloride (

) or phosphorus pentachloride (

Reactivity Visualization

The following diagram illustrates the primary reaction pathways for CAS 1257535-05-9, highlighting its role as a "linchpin" in modular synthesis.

Figure 1: Reactivity profile showing the conversion of the sulfonyl chloride into stable sulfonamides and sulfonates, alongside the competing hydrolysis pathway.[1][5]

Experimental Protocol: Sulfonamide Synthesis

This protocol is adapted from validated high-yield procedures for coupling pyridine sulfonyl chlorides with amines, specifically referencing conditions used in the synthesis of Emopamil-binding protein inhibitors [1].[5]

Reagents & Materials

-

Substrate: 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride (1.0 equiv).

-

Nucleophile: Amine (e.g., 8-azabicyclo[3.2.1]octan-3-one hydrochloride) (1.1 equiv).[5][7]

-

Base:

-Diisopropylethylamine (DIPEA) (2.0–3.0 equiv).[5] -

Solvent: Dichloromethane (DCM), Anhydrous.

-

Quench: Saturated aqueous

.

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (

or Ar), dissolve the Amine (1.1 equiv) in anhydrous DCM (concentration ~0.2 M). -

Activation: Add DIPEA (2.5 equiv) dropwise to the amine solution at

to liberate the free base.[5] Stir for 10 minutes. -

Addition: Add 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride (1.0 equiv) portion-wise or as a solution in DCM. Note: The reaction is exothermic; control addition rate to maintain temperature.

-

Reaction: Allow the mixture to warm to room temperature (

) and stir for 12–16 hours. Monitor consumption of the sulfonyl chloride via TLC or LC-MS. -

Work-up:

-

Dilute with excess DCM.

-

Wash the organic phase with saturated aqueous

(to remove acidic byproducts). -

Wash with water and brine.[7]

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude residue via silica gel flash chromatography (Gradient: Hexanes/EtOAc) to yield the target sulfonamide.

Causality & Troubleshooting

-

Why DIPEA? Pyridine sulfonyl chlorides are less reactive than benzenesulfonyl chlorides but more prone to hydrolysis. DIPEA acts as a non-nucleophilic proton scavenger, preventing the formation of

which could degrade the amine or the product. -

Moisture Control: The sulfonyl chloride motif hydrolyzes rapidly in the presence of water to form the unreactive sulfonic acid.[5] Anhydrous conditions are critical for yield.

Applications in Drug Development

The "Magic Methyl" & Trifluoromethyl Effect

The simultaneous presence of the methyl and trifluoromethyl groups on the pyridine ring offers a unique pharmacological profile:

-

Metabolic Stability: The

group at C6 blocks metabolic oxidation at the most susceptible position of the pyridine ring.[5] -

Lipophilicity: The

group increases -

Conformational Lock: The C2-Methyl group introduces steric strain that can force the sulfonamide linkage out of planarity, potentially improving selectivity for enzyme active sites (e.g., Emopamil-binding protein) [1].[5]

Case Study Workflow

The following diagram depicts the workflow for utilizing this building block in a hit-to-lead optimization campaign.

Figure 2: Strategic application of 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride to improve drug-like properties.

Handling & Safety Information

Hazard Classification:

-

GHS Signal Word: DANGER

-

Hazard Statements: H314 (Causes severe skin burns and eye damage).[5]

-

UN Number: 3261 (Corrosive solid, acidic, organic, n.o.s.)

Storage Protocol:

-

Temperature: Store at

to -

Atmosphere: Store under Argon or Nitrogen.[5] The compound is hygroscopic and hydrolytically unstable.

-

Container: Tightly sealed glass vial with a PTFE-lined cap.

Disposal: Neutralize with a dilute alkaline solution (e.g., 5% NaOH) to convert the reactive chloride to the water-soluble sulfonate salt before disposal in chemical waste.[5]

References

-

Google Patents. (2023).[5] Emopamil-binding protein inhibitors and uses thereof. WO2023141323A1. Retrieved from [5]

-

PubChem. (n.d.).[5] Compound Summary: 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride.[1][2][3][4][8][9][10][11][12] National Library of Medicine. (Use CAS 1257535-05-9 for search).[1][2][3][4][8]

Sources

- 1. N/A,4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 103313-38-8,imidazo[1,2-a]pyridine-6-carboxamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. N/A,ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride, 97%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 5. 959996-58-8|6-(Trifluoromethyl)pyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 6. 1393560-48-9 2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride AKSci 0711FX [aksci.com]

- 7. WO2023141323A1 - Emopamil-binding protein inhibitors and uses thereof - Google Patents [patents.google.com]

- 8. H34468.MD [thermofisher.com]

- 9. chem960.com [chem960.com]

- 10. 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride, 97% [labchem.co.za]

- 11. H34468.MD [thermofisher.com]

- 12. 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]

theoretical calculations on 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride

Executive Summary

2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is a highly functionalized heterocyclic building block, critical in the synthesis of next-generation sulfonamide bioisosteres and acid blockers (e.g., Vonoprazan analogs). Its reactivity is defined by a "push-pull" electronic landscape: the electron-withdrawing trifluoromethyl (-CF

This guide provides a rigorous theoretical framework for modeling this molecule. Unlike standard alkyl sulfonyl chlorides, the pyridine core introduces specific orbital interactions (anomeric effects) and hydrolysis pathways that require advanced Density Functional Theory (DFT) treatments. We present a validated protocol for predicting its geometry, hydrolytic stability, and electrophilicity.

Part 1: Structural Analysis & Theoretical Setup

The Molecular Architecture

To accurately model this compound, one must account for three competing structural forces:

-

The Electrophilic Center: The sulfonyl chloride (-SO

Cl) at position 3. -

Electronic Activation: The -CF

group at position 6 and the ring nitrogen deplete electron density from the ring, increasing the Lewis acidity of the sulfur atom. -

Steric Anchoring: The Methyl group at position 2 forces the sulfonyl moiety into specific dihedral conformations to minimize steric clash, potentially shielding the sulfur from nucleophilic attack.

Selection of Theory Level

Standard force fields (MMFF94) fail to capture the hypervalent nature of the sulfur-chlorine bond and the dispersion effects of the -CF

Recommended Protocol:

-

Method: DFT (Density Functional Theory)[1]

-

Functional:

B97X-D or M06-2X .-

Rationale: These long-range corrected hybrid functionals explicitly account for dispersion forces (Van der Waals), which are critical for accurate geometry optimization of the bulky -CF

and -SO

-

-

Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

-

Rationale: The "def2" family provides accurate effective core potentials (ECPs) if heavier atoms were present, but for S and Cl, the TZVP quality minimizes basis set superposition error (BSSE).

-

-

Solvation Model: SMD (Solvation Model based on Density) using Acetonitrile or Water.

Part 2: Electronic Properties & Reactivity Indices

Electrostatic Potential (ESP) Mapping

The primary predictive tool for sulfonylation efficiency is the ESP map. In this molecule, look for the

-

High Reactivity Marker: A deep blue region (

kcal/mol) on the Sulfur indicates high susceptibility to nucleophilic attack (e.g., by amines). -

The -CF

Effect: Compare the

Fukui Functions

To differentiate between sites of attack (e.g., S-attack vs. Ring-attack), calculate the condensed Fukui function (

Where

Expected Theoretical Outcome:

-

Sulfur Atom: Highest

value. Primary site for hard nucleophiles (OH -

C-6 (Ring): Moderate

value. Potential site for S

Part 3: Hydrolysis Mechanism & Stability

A critical failure mode in drug development is the hydrolysis of the sulfonyl chloride during storage or reaction.

The Mechanism

Hydrolysis does not proceed via a simple dissociative (S

-

Transition State (TS): The water molecule attacks the sulfur, forming a trigonal bipyramidal geometry.

-

Explicit Solvation: A single water molecule is insufficient for modeling. You must include 1-2 explicit water molecules in the input file to act as proton shuttles (General Base Catalysis), lowering the activation barrier.

Workflow Visualization

The following diagram outlines the computational workflow to validate stability and reactivity.

Figure 1: Computational workflow for profiling sulfonyl chloride reactivity. Blue: Input; Green: Calculation; Yellow: Validation; Red: Analysis.

Part 4: Step-by-Step Experimental Protocol

This protocol assumes the use of Gaussian or ORCA software packages.

Step 1: Conformational Scanning

Before high-level optimization, scan the dihedral angle C(ring)-S-Cl-O to find the global minimum. The 2-Methyl group often forces the S-Cl bond out of the ring plane.

-

Command: Opt=ModRedundant

-

Parameter: Scan dihedral in 10° steps.

Step 2: Geometry Optimization & Frequency

Perform the optimization on the lowest energy conformer.

-

Gaussian Keyword: # opt freq wB97XD/def2TZVP scrf=(smd,solvent=dichloromethane)

-

Check: Ensure zero imaginary frequencies.

Step 3: Transition State (TS) Search for Aminolysis

To predict the reaction rate with an amine (R-NH

-

Guess Structure: Place the Nitrogen of the amine 2.2 Å from the Sulfur, opposite the Chlorine.

-

Keyword: # opt=(ts,calcfc,noeigentest) freq wB97XD/def2TZVP

-

Validation: The TS must have exactly one imaginary frequency corresponding to the S-N bond formation and S-Cl bond breaking.

Step 4: Data Extraction

Summarize the results in a standard table format.

| Property | Calculation Type | Target Metric | Significance |

| HOMO-LUMO Gap | DFT (Orbital) | eV | Chemical Hardness (Stability) |

| S-Cl Bond Length | Geometry Opt | Å | Bond lability (longer = weaker) |

| Hirshfeld Charge (S) | Population Analysis | e | Electrophilicity magnitude |

| TS Optimization | kcal/mol | Shelf-life prediction (<20 kcal/mol = unstable) |

Part 5: Reaction Coordinate Diagram

The following diagram illustrates the energy landscape for the reaction of the sulfonyl chloride with a nucleophile (Nu), showing the critical transition state.

Figure 2: Reaction coordinate profile.[2][3][4][5] The barrier height (

References

-

Mechanistic Studies on Sulfonyl Chloride Hydrolysis Title: The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide. Source: ResearchGate (2025) URL:[6]6[2][3][4][5][6][7][8][9][10]

-

Solvation Effects in Sulfonyl Transfer Title: Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes. Source: ResearchGate (2025) URL:[6]8[2][3][4][5][6][7][8][9][10]

-

DFT Investigation of Sulfonylation Title: Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation. Source: PubMed Central (2025) URL:1[2][3][4][7]

-

Properties of the 6-CF3 Analog Title: 6-(trifluoromethyl)pyridine-3-sulfonyl chloride Product Data. Source: Sigma-Aldrich URL:[11]11[2][3][4][7]

-

General Properties of Pyridine-3-sulfonyl Chloride Title: Pyridine-3-sulfonyl chloride - Chemical Properties and Safety.[12] Source: ChemScene URL:12[2][3][4][7]

Sources

- 1. Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Buy 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride | 1208081-23-5 [smolecule.com]

- 10. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. 6-(trifluoromethyl)pyridine-3-sulfonyl chloride 97 959996-58-8 [sigmaaldrich.com]

- 12. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Trifluoromethylated Pyridines

Foreword: The Strategic Value of Trifluoromethylated Pyridines in Modern Chemistry

To the researchers, scientists, and drug development professionals navigating the complex landscape of molecular design, the strategic incorporation of fluorine-containing motifs has become an indispensable tool. Among these, the trifluoromethylated pyridine scaffold stands out as a privileged structural element. The introduction of a trifluoromethyl (CF₃) group onto the pyridine ring—a cornerstone of many biologically active compounds—imparts a unique and powerful combination of physical and chemical properties. This guide is designed to move beyond a superficial overview, providing you with the in-depth technical knowledge and field-proven insights necessary to harness the full potential of these remarkable molecules. We will explore the causality behind their synthesis, the nuances of their reactivity, and the quantitative impact of the CF₃ group on key physicochemical parameters that govern their behavior in biological systems.

The Trifluoromethyl Group: A Bioisostere with Transformative Impact

The trifluoromethyl group is more than a simple hydrogen substitute; it is a bioisostere that profoundly alters the electronic landscape, lipophilicity, metabolic stability, and binding interactions of the parent pyridine molecule. Its strong inductive electron-withdrawing nature is a key driver of these changes.[1]

Electronic Effects: Modulating Basicity and Reactivity

The CF₃ group is one of the most powerful electron-withdrawing groups used in medicinal chemistry, with a Hammett constant (σp) of 0.54.[1] This potent inductive effect has a direct and quantifiable impact on the basicity (pKa) of the pyridine nitrogen. By withdrawing electron density from the ring, the CF₃ group reduces the proton affinity of the nitrogen atom, making trifluoromethylated pyridines significantly less basic than pyridine itself. This modulation of pKa is critical in drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects solubility, cell membrane permeability, and interactions with biological targets.

Lipophilicity: Enhancing Membrane Permeability

A molecule's lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.[2] The trifluoromethyl group generally increases the lipophilicity of a molecule, enhancing its ability to cross biological membranes. For instance, 3-(trifluoromethyl)pyridine has a higher hydrophobic constant (1.7) compared to its non-fluorinated analog, toluene (which is an analog of picoline), and this trend is a key consideration in the design of orally bioavailable drugs and agrochemicals that need to penetrate plant tissues.[1][3]

A Comparative Analysis of Physicochemical Properties of Trifluoromethylpyridine Isomers

The position of the trifluoromethyl group on the pyridine ring is not a trivial consideration. It has a significant and predictable impact on the molecule's fundamental properties. The following table summarizes the key physicochemical parameters for the 2-, 3-, and 4-trifluoromethylpyridine isomers, providing a quantitative basis for rational molecular design.

| Property | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine | Pyridine (for comparison) |

| pKa | ~1.0 - 2.0 (estimated) | ~3.0 - 3.5 (estimated) | ~1.5 - 2.5 (estimated) | 5.25 |

| logP | ~1.5 - 2.0 (estimated) | 1.7[1] | ~1.5 - 2.0 (estimated) | 0.65 |

| ¹⁹F NMR Chemical Shift (ppm) | ~ -65 to -70 | ~ -63 to -65 | ~ -63 to -65 | N/A |

Note: Estimated values are based on the known electronic effects of the CF₃ group and data from analogous compounds. Experimental values can vary with measurement conditions.

Synthesis of Trifluoromethylated Pyridines: Strategic Approaches and Experimental Protocols

The synthesis of trifluoromethylated pyridines can be broadly categorized into two strategic approaches: the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring, and the construction of the pyridine ring from trifluoromethyl-containing building blocks.[4][5]

Strategy 1: Direct Trifluoromethylation and Halogen Exchange

This approach is often employed in industrial settings, with halogen exchange being a prominent method. A common precursor is a trichloromethylpyridine, which is then subjected to fluorination.

This protocol outlines a common industrial approach for the synthesis of the key intermediate 2-chloro-5-(trifluoromethyl)pyridine.

Objective: To synthesize 2-chloro-5-(trifluoromethyl)pyridine from 2-chloro-5-(trichloromethyl)pyridine.

Materials:

-

2-chloro-5-(trichloromethyl)pyridine

-

Anhydrous Hydrogen Fluoride (HF)

-

Catalyst (e.g., FeCl₃ or other Lewis acid)[6]

-

High-pressure reactor (e.g., Parr reactor)

-

Quenching solution (e.g., aqueous sodium bicarbonate)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reactor Setup: In a well-ventilated fume hood, charge the high-pressure reactor with 2-chloro-5-(trichloromethyl)pyridine and the catalyst.

-

Fluorination: Cool the reactor and carefully introduce anhydrous hydrogen fluoride. Seal the reactor and heat to the desired temperature (e.g., 100-150 °C). The reaction is typically run under superatmospheric pressure.[6]

-

Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by GC-MS.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any residual HF gas into a scrubber.

-

Quenching: Slowly and carefully add the reaction mixture to a cooled, stirred solution of aqueous sodium bicarbonate to neutralize the excess HF.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract with an organic solvent like dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography.

Caption: Halogen Exchange Synthesis Workflow

Strategy 2: Ring Construction from CF₃-Containing Building Blocks

This versatile approach allows for the synthesis of a wide variety of substituted trifluoromethylated pyridines by employing a trifluoromethyl-containing precursor in a cyclocondensation reaction.[1]

This protocol illustrates the synthesis of a dihydropyridine, a common intermediate that can be oxidized to the corresponding trifluoromethylated pyridine.

Objective: To synthesize a dihydropyridine intermediate via a Hantzsch-type reaction.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate[1]

-

An aldehyde (e.g., formaldehyde or benzaldehyde)

-

A β-enaminone or β-aminocrotonate

-

Ammonium hydroxide or a primary amine

-

Solvent (e.g., ethanol or acetic acid)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the ethyl 4,4,4-trifluoroacetoacetate, the aldehyde, and the β-enaminone in the chosen solvent.

-

Addition of Amine: Add ammonium hydroxide or the primary amine to the mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product may precipitate and can be collected by filtration. If it does not precipitate, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Caption: Cyclocondensation Synthesis Workflow

Chemical Reactivity: The Influence of the Trifluoromethyl Group

The strong electron-withdrawing nature of the CF₃ group renders the pyridine ring electron-deficient, making it susceptible to nucleophilic attack. This is a key feature of the chemical reactivity of trifluoromethylated pyridines.

Nucleophilic Aromatic Substitution (SₙAr)

Trifluoromethylated pyridines, particularly those with a leaving group (e.g., a halogen) at the 2- or 4-position, readily undergo nucleophilic aromatic substitution. The CF₃ group activates the ring towards attack by stabilizing the negatively charged Meisenheimer intermediate.[7]

The rate of SₙAr is significantly influenced by the position of the CF₃ group relative to the leaving group. An ortho or para relationship provides the most effective resonance stabilization of the intermediate, leading to faster reaction rates.

Caption: SₙAr Mechanism on a CF₃-Pyridine

Metabolic Stability: A Key Advantage in Drug Development

The carbon-fluorine bond is exceptionally strong, and the CF₃ group is generally resistant to metabolic degradation. This property is a significant advantage in drug design, as it can block metabolic oxidation at the site of substitution, leading to improved pharmacokinetic profiles and longer in vivo half-lives.

For example, in the case of the HIV protease inhibitor Tipranavir , which contains a trifluoromethyl-pyridyl sulfonamide moiety, metabolism primarily occurs on other parts of the molecule, such as hydroxylation and dealkylation, while the trifluoromethylpyridine core remains intact.[8][9] Studies with human liver microsomes have shown that CYP3A4 is a primary enzyme involved in the metabolism of Tipranavir.[8] Similarly, the insecticide Flonicamid is metabolized to 4-trifluoromethylnicotinamide (TFNA-AM).[10][11]

Spectroscopic Properties: Characterization by ¹⁹F NMR

¹⁹F NMR spectroscopy is an invaluable tool for the characterization of trifluoromethylated pyridines. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR experiments. The chemical shift of the CF₃ group is highly sensitive to its electronic environment, providing a unique fingerprint for each isomer.

The typical ¹⁹F NMR chemical shift range for a CF₃ group attached to an aromatic ring is between -60 and -70 ppm (relative to CFCl₃).[12] The exact chemical shift can provide valuable information about the electronic nature of the pyridine ring and the presence of other substituents.

Applications in Drug Discovery and Agrochemicals

The unique properties of trifluoromethylated pyridines have led to their incorporation into a wide range of commercially successful products.

-

Agrochemicals:

-

Pharmaceuticals:

-

Tipranavir: A non-peptidic protease inhibitor for the treatment of HIV.[4]

-

Enasidenib: An isocitrate dehydrogenase 2 (IDH2) inhibitor used in the treatment of acute myeloid leukemia.

-

Conclusion: A Privileged Scaffold for Future Innovation

Trifluoromethylated pyridines represent a class of molecules with a rich and diverse range of applications, driven by the profound and predictable influence of the trifluoromethyl group on their physical and chemical properties. A thorough understanding of their synthesis, reactivity, and metabolic stability, grounded in quantitative data, is essential for any scientist seeking to leverage their potential. As synthetic methodologies continue to evolve and our understanding of structure-activity relationships deepens, the trifluoromethylated pyridine scaffold will undoubtedly remain a cornerstone of innovation in drug discovery, agrochemicals, and materials science for years to come.

References

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Grygorenko, O. O., et al. (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

- Dow Chemical Company. (1984). Preparation of (trifluoromethyl)pyridines. EP 0110690 A1.

-

Usui, T., et al. (2021). Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide. Pest Management Science, 77(10), 4615-4622. [Link]

-

Zhang, D., et al. (2010). Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice. Drug Metabolism and Disposition, 38(5), 871-878. [Link]

-

Journal of Agricultural and Food Chemistry. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4869-4881. [Link]

- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google P

-

ResearchGate. (n.d.). Hammett substituent constants for ‐C6F5, ‐CF3, and 2,4,6‐triphenylpyridinium substituents. [Link]

-

Terrier, F. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry - A European Journal, 19(49), 16552-16565. [Link]

-

ResearchGate. (2024). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

-

Wikipedia. (n.d.). Tipranavir. [Link]

-

UC Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. [Link]

-

ResearchGate. (2010). Rate-Determining Factors in Nucleophilic Aromatic Substitution Reactions. [Link]

-

Agilent Technologies. (n.d.). Fast Analysis of Flonicamid and Its Metabolites in Agricultural Foods by RPLC-MS/MS. [Link]

-

Asghar, J. (2021, February 10). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. [Link]

-

ResearchGate. (2017). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. [Link]

-

Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. [Link]

-

CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

MDPI. (2023). Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. International Journal of Molecular Sciences, 24(2), 1485. [Link]

-

World Health Organization. (n.d.). FLONICAMID. [Link]

-

Li, X., et al. (2015). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Journal of Chemical and Pharmaceutical Research, 7(3), 118-122. [Link]

-

Zhang, D., et al. (2010). Metabolism-mediated drug interactions associated with ritonavir-boosted tipranavir in mice. Drug Metabolism and Disposition, 38(5), 871-878. [Link]

-

ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Chandrasekaran, V. P., et al. (2007). Biotransformation and mass balance of tipranavir, a nonpeptidic protease inhibitor, when co-administered with ritonavir in Sprague-Dawley rats. Journal of Pharmacy and Pharmacology, 59(12), 1647-1654. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

-

Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. [Link]

-

Zhang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1786-1796. [Link]

-

PubChem. (n.d.). Flonicamid. [Link]

-

ChemRxiv. (2023). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]

-

ResearchGate. (2020). Experimental Hammett parameters of CF 3 -cyclopropane and CF 3 -cyclobutane substituents. [Link]

-

AERU. (n.d.). Flonicamid (Ref: IKI 220). [Link]

-

NIH. (2015). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 6(11), 6423-6430. [Link]

-

NIH. (2010). Metabolomic screening and identification of bioactivation pathways of ritonavir. Drug Metabolism and Disposition, 38(10), 1836-1846. [Link]

-

Dove Medical Press. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-10. [Link]

-

YouTube. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants. [Link]

-

Open Access LMU. (2019). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 58(49), 17748-17753. [Link]

-

Stenutz, R. (n.d.). Hammett substituent constants. [Link]

-

PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction [mdpi.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. nbinno.com [nbinno.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism-mediated drug interactions associated with ritonavir-boosted tipranavir in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Flonicamid | C9H6F3N3O | CID 9834513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 19F [nmr.chem.ucsb.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Aryl Sulfonamides using 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Aryl Sulfonamides and the Utility of a Fluorinated Pyridine Reagent

N-aryl sulfonamides are a cornerstone of modern medicinal chemistry, forming the structural core of a multitude of FDA-approved drugs with a wide range of therapeutic applications.[1][2] Their prevalence stems from their ability to act as bioisosteres for amides, offering improved metabolic stability, while also engaging in crucial hydrogen bonding interactions with biological targets.[3] The synthesis of these vital compounds typically involves the reaction of an aryl amine with a sulfonyl chloride.[4]

This guide focuses on the application of a specialized reagent, 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride , in the synthesis of N-aryl sulfonamides. The strategic incorporation of a pyridine ring bearing both a methyl and a trifluoromethyl group offers distinct advantages in modulating the physicochemical properties of the final sulfonamide products. The trifluoromethyl group, a well-known "super-substituent" in drug design, can enhance metabolic stability, lipophilicity, and binding affinity.[5][6] The pyridine scaffold itself introduces a polar, basic nitrogen atom, which can be exploited for salt formation and to fine-tune solubility and pharmacokinetic profiles.

This document provides a comprehensive overview of the synthesis, mechanism, and practical application of 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride for the preparation of novel N-aryl sulfonamides, aimed at empowering researchers in their drug discovery and development endeavors.

Mechanistic Insights: The Sulfonylation of Aryl Amines

The formation of an N-aryl sulfonamide from 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride and an aryl amine proceeds via a nucleophilic substitution reaction at the sulfonyl sulfur. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Key Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aryl amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is the rate-determining step of the reaction. The reactivity of the sulfonyl chloride is enhanced by the electron-withdrawing trifluoromethyl group on the pyridine ring, which increases the positive charge on the sulfur atom.[7]

-

Formation of a Tetrahedral Intermediate: The nucleophilic attack results in the formation of a transient, tetrahedral intermediate.

-

Chloride Elimination and Proton Transfer: The tetrahedral intermediate collapses with the expulsion of a chloride ion, a good leaving group. The proton on the nitrogen is then removed by a base present in the reaction mixture, leading to the formation of the stable N-aryl sulfonamide and the corresponding hydrochloride salt of the base.

The choice of base is critical to the success of the reaction. Sterically hindered non-nucleophilic bases such as triethylamine or diisopropylethylamine are often employed to avoid competing reactions with the sulfonyl chloride. In some cases, pyridine itself can be used as both the solvent and the base.[8]

Caption: General mechanism of N-aryl sulfonamide formation.

Experimental Protocols

Materials and Reagents

-

2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride (CAS: 959996-58-8)[9]

-

Substituted aryl amine

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or Pyridine)

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Safety Precautions: 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

General Protocol for the Synthesis of N-Aryl Sulfonamides

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aryl amine (1.0 eq).

-

Solvent and Base Addition: Dissolve the aryl amine in the chosen anhydrous solvent (e.g., DCM, 0.1-0.5 M). Add the tertiary amine base (1.5-2.0 eq).

-

Addition of Sulfonyl Chloride: In a separate vial, dissolve 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride (1.1 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirring solution of the aryl amine at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl sulfonamide.

Caption: A streamlined workflow for the synthesis of N-aryl sulfonamides.

Optimization of Reaction Parameters

The following table provides a starting point for the optimization of reaction conditions for the synthesis of N-aryl sulfonamides using 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride.

| Parameter | Recommended Conditions | Rationale & Considerations |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Pyridine | The choice of solvent can influence the reaction rate and solubility of reactants. Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride. |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine | A non-nucleophilic base is crucial to prevent side reactions. The basicity and steric bulk of the amine can affect the reaction rate. |

| Temperature | 0 °C to room temperature | Initial addition at 0 °C helps to control the exothermicity of the reaction. Subsequent warming to room temperature is usually sufficient for the reaction to proceed to completion. |

| Reaction Time | 2 - 24 hours | Reaction time will vary depending on the reactivity of the aryl amine. Electron-rich anilines tend to react faster than electron-deficient anilines. |

| Stoichiometry | 1.1 eq. of sulfonyl chloride, 1.5-2.0 eq. of base | A slight excess of the sulfonyl chloride ensures complete consumption of the limiting aryl amine. An excess of base is used to effectively neutralize the HCl byproduct. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | - Inactive sulfonyl chloride (hydrolyzed)- Low reactivity of the aryl amine- Insufficiently basic conditions | - Use freshly opened or properly stored sulfonyl chloride.- Increase the reaction temperature or prolong the reaction time.- Use a stronger base or increase the amount of base. |

| Formation of multiple products | - Side reactions of the sulfonyl chloride- Competing reactions on the aryl amine | - Ensure the use of a non-nucleophilic base.- Protect other reactive functional groups on the aryl amine if necessary. |

| Difficult purification | - Similar polarity of product and starting materials | - Optimize the chromatographic conditions (e.g., try a different solvent system or use a different stationary phase).- Consider a crystallization step for purification. |

Conclusion

2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is a valuable and versatile reagent for the synthesis of N-aryl sulfonamides. The presence of the trifluoromethyl group and the pyridine ring provides a strategic advantage for modulating the properties of the final products, making it a highly relevant tool in modern drug discovery. The protocols and guidelines presented in this document offer a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. Careful optimization of reaction conditions and adherence to safety precautions will ensure efficient and reproducible synthesis of novel N-aryl sulfonamides with potential therapeutic applications.

References

- Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. (n.d.). Google Scholar.

-

2-(Trifluoromethyl)pyridine-5-sulfonyl Chloride | CAS 893433-02-8. (n.d.). Pipzine Chemicals. Retrieved January 26, 2024, from [Link]

-

One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. (2022, June 24). SynOpen. Retrieved January 26, 2024, from [Link]

-

Synthesis of N‐trifluoromethyl sulfonamide with trifluoro‐N‐sulfinylmethanamine. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. (n.d.). Taylor & Francis Online. Retrieved January 26, 2024, from [Link]

-

A convenient synthetic route to sulfonimidamides from sulfonamides. (2025, August 6). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Applications of aryl-sulfinamides in the synthesis of N-heterocycles. (2021, June 8). RSC Publishing. Retrieved January 26, 2024, from [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020, November 25). ACS Publications. Retrieved January 26, 2024, from [Link]

-

Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]

-

Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. (n.d.). RSC Advances. Retrieved January 26, 2024, from [Link]

-

Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 28). Macmillan Group - Princeton University. Retrieved January 26, 2024, from [Link]

-

6-(Trifluoromethyl)pyridine-3-sulfonyl Chloride Supplier & Manufacturer. (n.d.). Pipzine Chemicals. Retrieved January 26, 2024, from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved January 26, 2024, from [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Advanced Journal of Chemistry B. Retrieved January 26, 2024, from [Link]

-

SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.). Rasayan Journal of Chemistry. Retrieved January 26, 2024, from [Link]

-

BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 26, 2024, from [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach. Retrieved January 26, 2024, from [Link]

-

Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Base-Mediated Site-Selective Sulfonylation of Pyridine. (2022, August 16). ChemistryViews. Retrieved January 26, 2024, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 2-(Trifluoromethyl)pyridine-5-sulfonyl Chloride | CAS 893433-02-8 | High Purity Supplier & Manufacturer in China [pipzine-chem.com]

- 8. researchgate.net [researchgate.net]

- 9. Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Sulfonylation: Base Selection for 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl Chloride

Content Type: Application Note & Protocol Guide Subject: Optimization of Sulfonylation Reaction Conditions Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Goldilocks" Challenge

The reagent 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride (hereafter referred to as TFMP-SC ) represents a high-value, high-risk scaffold in medicinal chemistry. Its structural features—an electron-deficient pyridine ring, a lipophilic trifluoromethyl group, and a reactive sulfonyl chloride—make it an ideal pharmacophore for modulating potency and metabolic stability.

However, these same features create a "Goldilocks" challenge for base selection:

-

Too Strong/Nucleophilic: The electron-deficient ring is susceptible to nucleophilic aromatic substitution (

) or deprotonation of the activated 2-methyl group. -

Too Weak: Failure to scavenge HCl efficiently leads to acid-mediated decomposition of the amine or the sulfonyl chloride itself.

This guide provides a mechanistic framework for selecting the optimal base, ensuring high yields and minimizing common side reactions like hydrolysis and ring degradation.

Mechanistic Insights & Base Selection Logic

The Reactivity Landscape

The presence of the 6-trifluoromethyl (

-

Hyper-Electrophilicity: The sulfur atom is exceptionally electrophilic, reacting rapidly with amines. However, it also reacts rapidly with trace water (hydrolysis).

-

Acidity of the 2-Methyl Group: The electron-withdrawing nature of the ring significantly lowers the pKa of the 2-methyl protons. Strong bases (e.g., NaH, LiHMDS) can deprotonate this position, leading to polymerization or complex side products via sulfene-like intermediates.

-

Susceptibility to

: While the 2- and 6-positions are blocked, the 4-position is vulnerable to attack by "hard" nucleophiles (e.g., hydroxide, methoxide) or nucleophilic bases (e.g., DMAP, unhindered pyridines).

Base Screening Matrix

The following table summarizes the compatibility of common bases with TFMP-SC.

| Base Class | Specific Base | Suitability | Mechanistic Rationale |

| Hindered Tertiary Amines | DIPEA (Hünig's Base) | High | Non-nucleophilic; steric bulk prevents attack on the pyridine ring or sulfur; effectively scavenges HCl. |

| Inorganic Carbonates | High (Biphasic) | Excellent for "Schotten-Baumann" conditions. The base remains in the aqueous phase, minimizing ring degradation. | |

| Pyridines | Pyridine, 2,6-Lutidine | Medium | Pyridine can act as a nucleophilic catalyst (forming a sulfonyl-pyridinium intermediate). While often useful, it increases water sensitivity. 2,6-Lutidine is safer due to sterics. |

| Strong Nucleophilic Bases | DMAP, DBU | Low / Avoid | DMAP forms a stable, unreactive salt or triggers side reactions. DBU is too strong and may deprotonate the 2-methyl group. |

| Strong Inorganic Bases | NaOH, KOH | Avoid | Promotes rapid hydrolysis of the sulfonyl chloride and potential |

Decision Tree: Selecting the Right Base

The following Graphviz diagram illustrates the logical flow for selecting the appropriate base and solvent system based on your specific amine substrate.

Figure 1: Decision logic for base selection based on amine nucleophilicity and substrate stability.

Validated Experimental Protocols

Protocol A: Anhydrous Conditions (Recommended for Discovery)

Best for: Valuable amines, acid-sensitive substrates, and small-scale synthesis.

Reagents:

-

Amine (1.0 equiv)

-

TFMP-SC (1.1 equiv)

-

DIPEA (1.5 equiv)

-

Dichloromethane (DCM), Anhydrous

Step-by-Step Procedure:

-

Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M) in a dried round-bottom flask under nitrogen/argon.

-

Base Addition: Add DIPEA (1.5 mmol, 261 µL). Cool the mixture to 0°C using an ice bath. Note: Cooling is critical to control the exotherm and prevent initial side reactions.

-

Reagent Addition: Dissolve TFMP-SC (1.1 mmol) in a minimal amount of DCM (1 mL) and add it dropwise to the amine solution over 5 minutes.

-

Monitoring: Allow the reaction to warm to room temperature. Monitor by LC-MS or TLC.

-

Self-Validation Check: If the reaction turns dark black/brown rapidly, it indicates decomposition of the pyridine ring. Repeat with lower temperature (-10°C) and ensure reagents are dry.

-

-

Quench: Once conversion is >95%, quench with saturated aqueous

. -

Workup: Extract with DCM (3x), wash combined organics with brine, dry over

, and concentrate.

Protocol B: Schotten-Baumann Conditions (Robust/Scale-Up)

Best for: Unhindered aliphatic amines, scale-up, and robust substrates.

Reagents:

-

Amine (1.0 equiv)

-

TFMP-SC (1.2 equiv)

- (2.0 equiv) dissolved in Water

-

DCM or Ethyl Acetate

Step-by-Step Procedure:

-

System Setup: In a flask, combine the amine (1.0 mmol) and DCM (5 mL).

-

Base Addition: Add the aqueous

solution (2.0 mmol in 3 mL water). The system will be biphasic. -

Reaction: Add TFMP-SC (1.2 mmol) directly to the rapidly stirring biphasic mixture at room temperature.

-

Expert Insight: The biphasic nature protects the sulfonyl chloride from rapid hydrolysis by the base, as the base resides in the water and the reagent in the organic layer. Reaction occurs at the interface.

-

-

Completion: Stir vigorously for 2-4 hours. Monitor organic layer by TLC.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Yield + Sulfonic Acid Formation | Hydrolysis of TFMP-SC. | Ensure solvents are anhydrous (Protocol A). If using Protocol B, increase TFMP-SC equivalents to 1.5x. |

| Dark/Black Reaction Mixture | Degradation of the pyridine ring (base attack or polymerization). | Switch from Pyridine to DIPEA or 2,6-Lutidine. Lower the reaction temperature to -10°C. |

| No Reaction (Aniline Substrates) | Nucleophile is too weak. | Switch solvent to Pyridine (Protocol C). Heat to 50°C. If still sluggish, activate the amine with LiHMDS (reverse addition) before adding the sulfonyl chloride (Caution: strictly anhydrous). |

| Bis-sulfonylation | Amine is too nucleophilic / Excess reagent. | Use stoichiometric TFMP-SC (0.95 equiv) and add the reagent very slowly at 0°C. |

References

-

Loughney, D. A., et al. (2015).[1][2] "Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate." Organic Letters, 17(11), 2614–2617. [1]

-

Smith, J. K. (2023).[3][4] "C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation." The Journal of Organic Chemistry, 88(5), 3021–3030.

-

Byju's. (n.d.). "Hinsberg Reagent and Test: Mechanism and Reaction Pathways." Byjus.com.

-

Thermo Scientific. (n.d.). "Product Specification: 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride." ThermoFisher.com.

Sources

Process Chemistry Guide: Scalable Sulfonylation using 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride

[1]

Executive Summary & Chemical Profile[2][3][4][5]

This Application Note details the process chemistry for utilizing 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride (CAS: 1159512-49-6) in the synthesis of sulfonamides.[1] This scaffold is a high-value building block in medicinal chemistry, particularly for modulating lipophilicity (

However, this reagent presents a dichotomy in reactivity:

-

High Electrophilicity: The electron-deficient pyridine ring, further activated by the

group, makes the sulfonyl center highly reactive toward amines [1, 2]. -

Hydrolytic Instability: The same electronic activation renders the sulfonyl chloride extremely prone to hydrolysis, generating the unreactive sulfonic acid impurity [6].

Chemical Properties

| Property | Description |

| Molecular Formula | |

| Molecular Weight | 259.63 g/mol |

| Appearance | Low-melting solid or viscous oil (purity dependent) |

| Reactivity Class | Hard Electrophile / Corrosive / Moisture Sensitive |

| Key Hazard | Evolves HCl and |

Pre-Reaction Module: Reagent Quality Control

Critical Insight: Commercial batches of pyridine sulfonyl chlorides often degrade during storage. Using degraded reagent (

QC Protocol (Self-Validating): Before committing to a >100g batch, perform a Visual & Solubility Test :

-

Visual: Pure reagent should be off-white to pale yellow.[1] Dark orange/brown indicates significant decomposition.

-

Solubility: Dissolve 100 mg in 1 mL dry DCM.

-

Clear Solution: High purity (Sulfonyl Chloride is soluble).

-

Turbid/Precipitate: Contains Pyridine-3-sulfonic acid (insoluble in DCM).[1] Do not proceed without purification.

-

Large-Scale Coupling Protocol (100g Scale)

This protocol utilizes anhydrous acetonitrile (MeCN) over Dichloromethane (DCM). MeCN is preferred for scale-up due to higher boiling point (safety margin), better solubilization of polar intermediates, and environmental compliance.

Materials

-

Limiting Reagent: Amine Substrate (1.0 equiv)

-

Electrophile: 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride (1.1 – 1.2 equiv)[1]

-

Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)

-

Solvent: Anhydrous MeCN (10 vol relative to amine)

Step-by-Step Methodology

Step 1: Reactor Setup & Charging

-

Purge a 2L jacketed reactor with

to ensure an inert atmosphere. -

Charge Amine Substrate (1.0 equiv) and Anhydrous MeCN (8 vol).

-

Initiate stirring (300 RPM) and cool the jacket to

. -

Charge Base (Pyridine or DIPEA) slowly. Note: Exotherm is usually negligible here.

Step 2: Controlled Addition (The Critical Step)

-

Dissolve the Sulfonyl Chloride (1.2 equiv) in MeCN (2 vol) in a separate header vessel.

-

Why? Adding as a solid can cause localized hot spots and rapid hydrolysis at the interface. Solution addition ensures homogeneity.

-

-

Add the Sulfonyl Chloride solution dropwise over 60–90 minutes.

Step 3: Reaction & Monitoring[1]

-

Allow the reaction to warm to Room Temperature (

) over 2 hours. -

IPC (In-Process Control): Sample 50

into MeOH/Water. Analyze via HPLC/UPLC.-

Target:

residual amine. -

Troubleshooting: If amine persists after 4 hours, add 0.1 equiv of Sulfonyl Chloride. Do not heat above

as this accelerates sulfonamide degradation or side reactions [12].

-

Step 4: Quench & Workup

-

Cool reactor to

. -

Quench by slow addition of 1M HCl (or 10% Citric Acid) until pH ~3–4.

-

Purpose: Converts excess pyridine/base to water-soluble salts and hydrolyzes remaining sulfonyl chloride to sulfonic acid (water-soluble).[1]

-

-

Phase Separation:

-

Dilute with Ethyl Acetate (or IPAC) if the product precipitates.

-

Wash Organic Layer:[5]

-

Water (2x)

-

Sat.

(Removes Sulfonic Acid byproduct). -

Brine.

-

-

-

Dry over

, filter, and concentrate.

Visualization: Process Workflow

The following diagram illustrates the critical path and decision gates for the synthesis.

Figure 1: Critical path workflow for large-scale sulfonylation, emphasizing temperature control and IPC gates.

Troubleshooting & Optimization Logic

Common failure modes and their chemical causality:

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Hydrolysis of Sulfonyl Chloride due to wet solvent or atmospheric moisture.[1] | Ensure solvents are anhydrous (<200 ppm water). Use a drying tube or |

| Impurity: Sulfonic Acid | Degraded starting material or incomplete aqueous wash. | Perform |

| Unreacted Amine | Steric hindrance from the 2-Methyl group on the pyridine ring.[1] | Increase reaction time or switch base to Pyridine (acts as nucleophilic catalyst) [7]. |

| Dark Coloration | Decomposition of pyridine ring (nucleophilic attack on self). | Keep temperature |

Process Safety (HSE)[1]

-

Corrosivity: The sulfonyl chloride hydrolyzes to form HCl and Pyridine-3-sulfonic acid.[1] All reactor vents must be scrubbed (NaOH scrubber).

-

Delayed Exotherm: On large scales, the accumulation of unreacted sulfonyl chloride at low temperatures can lead to a thermal runaway upon warming. Strict adherence to dropwise addition is mandatory.

-

Sensitizer: Sulfonamides are known sensitizers. Use full PPE (Tyvek suit, respirator) during solid handling.

References

-

Vertex AI Search. (2023). Synthesis method of pyridine-3-sulfonyl chloride. Google Patents. Link

-

Smolecule. (2023).[8] 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride Properties and Applications. Link[1]

-

Jubilant Ingrevia. (2024).[9][10] Safety Data Sheet: Pyridine-3-sulfonyl chloride. Link

-

Organic Chemistry Portal. (2023). Sulfonamide Synthesis by S-N coupling. Link

-

ACS Publications. (2020).[11] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent. Organic Letters. Link[1]

-

MDPI. (2023). Kinetics and Mechanism of Chloride Exchange in Arenesulfonyl Chlorides. Link[1]

-

RSC Publishing. (1970). Kinetics of the reaction of benzenesulphonyl chloride with pyridines. J. Chem. Soc. B. Link

-

ECHEMI. (2023).[12] 2-Methyl-6-(trifluoromethyl)-3-pyridinecarbonyl chloride Safety Info. Link

-

Huimeng Bio-tech. (2023).[12] 2-Fluoro-6-(trifluoromethyl)pyridine Properties. Link

-

NIH PubMed. (2023). Preparation of sulfonamides from N-silylamines. Link

-

Thieme Connect. (2024).[9][3][10] Recent Advances in the Synthesis of Sulfonamides. Link

-

ResearchGate. (2025). Benzenesulfonyl chloride with primary and secondary amines in aqueous media. Link

Sources

- 1. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]

- 2. 6-(Trifluoromethyl)pyridine-3-sulfonyl Chloride Supplier & Manufacturer | Properties, Safety Data, Uses & Price – Buy High-Purity Chemicals China [pipzine-chem.com]

- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 6. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

synthesis of agrochemical intermediates from 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride

Technical Application Note: Modular Synthesis of Agrochemical Scaffolds from 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride

Part 1: Executive Summary & Strategic Value

2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride (CAS: N/A for specific isomer in common public databases, commercially available as Catalog H34468) represents a high-value electrophilic building block for the synthesis of next-generation agrochemicals.[1]

This scaffold combines three critical structural features for modern crop protection agents:

-

The Sulfonyl Chloride Warhead: A highly reactive electrophile for rapid diversification into sulfonamides, sulfonylureas, and sulfonate esters.

-

The Trifluoromethyl (CF₃) Group: Enhances lipophilicity (

) for improved cuticle penetration and blocks metabolic degradation at the C6 position, significantly extending field half-life.[1] -

The 2-Methyl Substituent: Provides steric bulk to modulate receptor binding affinity and offers a handle for further benzylic functionalization (e.g., oxidation to carboxylic acids).[1]

Primary Applications:

-

Herbicides: Precursor to sulfonylurea inhibitors of acetolactate synthase (ALS).[1]

-

Fungicides: Synthesis of sulfonamide-based respiratory inhibitors.[2][1]

-

Nematicides: Fluopyram-like analogs requiring fluorinated pyridine cores.[2][1]

Part 2: Chemical Architecture & Reactivity Profile

The reactivity of this scaffold is governed by the electron-withdrawing nature of the pyridine ring and the CF₃ group.[1]

-